molecular formula C19H16ClN3O4S B12345202 2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide

2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B12345202
M. Wt: 417.9 g/mol
InChI Key: PMFJGXWOVGYLGD-SXGWCWSVSA-N
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Description

2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions makes them suitable for further functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H16ClN3O4S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C19H16ClN3O4S/c1-26-15-8-11(9-16-18(25)23-19(21)28-16)2-7-14(15)27-10-17(24)22-13-5-3-12(20)4-6-13/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,25)/b16-9-

InChI Key

PMFJGXWOVGYLGD-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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